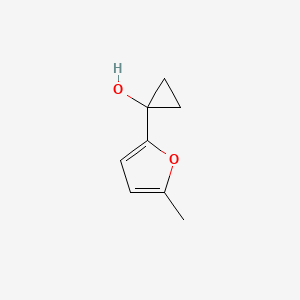

1-(5-Methylfuran-2-yl)cyclopropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H10O2/c1-6-2-3-7(10-6)8(9)4-5-8/h2-3,9H,4-5H2,1H3 |

InChI Key |

SCAWHDSADBEQTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2(CC2)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways for Furan Cyclopropane Transformations

Mechanistic Studies of Cyclopropane (B1198618) Ring-Opening Reactions in Furan (B31954) Synthesis

The ring-opening of cyclopropane derivatives is a thermodynamically favorable process due to the inherent strain in the three-membered ring. researchgate.netnih.gov When a cyclopropane ring is substituted with a furan group and a hydroxyl group, as in 1-(5-methylfuran-2-yl)cyclopropan-1-ol, the reaction pathways are significantly influenced by these functionalities. The reaction is typically initiated by electrophilic attack, often by a Brønsted or Lewis acid, on either the furan ring or the hydroxyl group. rsc.orgresearchgate.net

Under acidic conditions, protonation of the hydroxyl group converts it into a good leaving group (water), leading to the formation of a cyclopropylcarbinyl cation. This cation is stabilized by the adjacent 5-methylfuran group. The subsequent ring-opening of this intermediate can proceed through several pathways, dictated by the substitution pattern and reaction conditions. The high strain of the cyclopropane ring facilitates its cleavage. nih.gov

One plausible mechanism involves the cleavage of the C1-C2 bond of the cyclopropane ring, leading to a homoallylic cation. The positive charge in this intermediate would be delocalized into the furan ring, enhancing its stability. Subsequent reaction with a nucleophile or elimination of a proton would lead to the formation of various substituted furan derivatives.

Alternatively, a concerted ring-opening and nucleophilic attack can occur. The nature of the nucleophile and the catalyst system employed plays a critical role in determining the final product. For instance, in the presence of an alcohol as a nucleophile, a 1,4-addition product might be formed.

The regioselectivity of the ring-opening is a key aspect of these mechanistic studies. The substitution on the furan ring, such as the methyl group at the 5-position in this compound, can direct the cleavage of the cyclopropane bonds by influencing the electronic properties of the furan ring and the stability of the cationic intermediates. Computational studies on similar systems have been employed to shed light on the potential energy surfaces and the transition states involved in these ring-opening processes. nih.gov

Radical-mediated ring-opening reactions represent another mechanistic avenue. These reactions can be initiated by single-electron transfer (SET) oxidants and proceed through radical intermediates, offering alternative pathways to furan-containing products.

| Catalyst/Condition | Substrate Type | Intermediate | Product Type |

| Brønsted Acid (e.g., HCl) | Furyl-substituted cyclopropanol (B106826) | Cyclopropylcarbinyl cation | Ring-opened furan derivatives |

| Lewis Acid (e.g., Yb(OTf)₃) | Donor-acceptor cyclopropanes | Zwitterionic intermediate | 1,3-difunctionalized products |

| Transition Metal (e.g., Copper) | Cyclopropanols | Metallocycle intermediate | β-substituted ketones |

Investigations of the Cloke-Wilson Rearrangement and Related Pathways in Furan Formation

The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropanes bearing a carbonyl group to form 2,3-dihydrofurans. organicreactions.orgnih.gov This reaction is driven by the release of ring strain. nih.gov For a molecule like this compound, a preliminary oxidation step to the corresponding ketone, 1-(5-methylfuran-2-yl)cyclopropyl ketone, would be necessary for it to undergo a classic Cloke-Wilson rearrangement.

Once the cyclopropyl (B3062369) ketone is formed, the rearrangement can be initiated thermally or by using various catalysts, including Brønsted acids, Lewis acids, or transition metal complexes. organicreactions.org The generally accepted mechanism for the thermal rearrangement involves the homolytic cleavage of one of the C-C bonds of the cyclopropane ring, forming a diradical intermediate. This is followed by an intramolecular cyclization of the oxygen atom onto one of the radical centers to form a five-membered ring, which then stabilizes to the dihydrofuran product.

In the presence of acid catalysts, the mechanism proceeds through a cationic intermediate. The carbonyl oxygen is protonated, which facilitates the cleavage of a cyclopropane bond to form a stabilized carbocation. Intramolecular attack by the enol form of the ketone then leads to the formation of the dihydrofuran ring.

Recent advancements have demonstrated that the Cloke-Wilson rearrangement can be performed under milder conditions using transition metal catalysts, such as palladium or copper complexes. researchgate.netnih.gov These catalyzed versions often proceed through different mechanistic pathways, potentially involving oxidative addition and reductive elimination steps, which can offer greater control over the reaction's chemo- and regioselectivity.

| Catalyst/Promoter | Reaction Conditions | Intermediate Species | Product |

| Heat (Thermal) | High Temperature (~400 °C) | Diradical | Dihydrofuran |

| Brønsted/Lewis Acids (e.g., AlCl₃) | Room Temperature to Reflux | Cationic Intermediate | Dihydrofuran |

| Palladium Complexes (e.g., PdCl₂(MeCN)₂) | Varies | Organometallic Intermediate | Tetrasubstituted Furans |

| Organocatalysts (e.g., DABCO) | Varies | Zwitterionic Species | Dihydrofuran |

Reactivity and Transformational Chemistry of 1 5 Methylfuran 2 Yl Cyclopropan 1 Ol and Structural Analogs

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cleavage of the carbon-carbon bonds of the cyclopropane ring is a characteristic reaction of this class of compounds. The furan (B31954) ring, acting as a donor group, activates the cyclopropane, making it susceptible to cleavage under various conditions, including electrophilic, nucleophilic, and radical-mediated processes. libretexts.org

In furan-substituted cyclopropanes, the cleavage of the cyclopropane ring can occur at one of three bonds. The regioselectivity of this cleavage is highly dependent on the reaction conditions and the nature of the substituents. For donor-acceptor cyclopropanes, where the furan acts as the donor, cleavage typically occurs at the C1-C2 and C1-C3 bonds, distal to the acceptor group. In the case of 1-(5-methylfuran-2-yl)cyclopropan-1-ol, the furan ring and the hydroxyl group both influence the bond cleavage.

Mechanistic studies on related bicyclic vinylcyclopropanes have shown that C-C bond cleavage can be highly selective. acs.org For instance, in the presence of a palladium catalyst, the reaction can proceed with complete selectivity for the cleavage of the bond between the two most substituted cyclopropyl (B3062369) carbons (C1-C2). acs.org In electrophilic ring-opening reactions, such as those initiated by selenenyl chloride, the regioselectivity is influenced by the substitution pattern on the cyclopropane ring. Uncatalyzed reactions of C3-substituted cyclopropanes lead to selective ring-opening via electrophilic attack, yielding 1,3-difunctionalized products. sigmaaldrich.com The presence of a Lewis acid can further influence the stereochemistry of the reaction by coordinating to a carbonyl oxygen and facilitating a well-stabilized dipolar intermediate that dictates the reaction pathway. sigmaaldrich.com

Oxidative conditions provide a powerful method for the C-C bond scission of cyclopropanes, leading to 1,3-difunctionalized products while retaining the core furan structure. This transformation can be achieved using various oxidants, including hypervalent iodine reagents, manganese(III) acetate, or electrochemical methods. nih.govijsrst.comlibretexts.org The furan ring, being an aryl group, is crucial for the oxidation of the cyclopropane substrate, as it lowers the oxidation potential compared to simple alkyl-substituted cyclopropanes. chemrxiv.org

Electrochemical C-C bond cleavage under catalyst-free and external-oxidant-free conditions has been developed for arylcyclopropanes. libretexts.orgnih.gov This method allows for 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation with high chemo- and regioselectivity, depending on the nucleophiles present. nih.govchemrxiv.org Mechanistic studies indicate that the reaction proceeds through an arylcyclopropane radical cation intermediate formed via anode oxidation. nih.govresearchgate.net Similarly, catalytic methods using simple aryl iodides and an oxidant like m-CPBA can achieve the 1,3-oxidation of substituted cyclopropanes. ijsrst.com These reactions showcase the utility of oxidative scission to convert the cyclopropane moiety into a 1,3-dianion synthon, providing access to a variety of functionalized acyclic compounds from the furan-substituted cyclopropane precursor.

| Oxidative Method | Reagents | Products | Key Intermediates |

| Electrochemical Oxidation | Catalyst-free, External-oxidant-free | 1,3-difunctionalized compounds | Arylcyclopropane radical cation |

| Catalytic Oxidation | Aryl iodide catalyst, mCPBA, HF-pyridine | 1,3-difluorinated compounds | Not specified |

| Radical-Mediated | Mn(OAc)₃ | Cyclized/Annulated products | Malonyl radical, β-keto alkyl radical |

Intramolecular Rearrangements of Furan-Substituted Cyclopropanes

The strategic placement of a furan ring on a cyclopropane skeleton enables a variety of intramolecular rearrangements, leading to the formation of complex polycyclic systems. These transformations are often driven by the release of ring strain and can be initiated thermally or by acid catalysis.

Furan-substituted vinylcyclopropanes are excellent substrates for the thermal beilstein-journals.orgbeilstein-journals.org-sigmatropic isomerization known as the Cope rearrangement. masterorganicchemistry.com This concerted, pericyclic reaction involves the reorganization of a 1,5-diene system, leading to the formation of a new, thermodynamically more stable structure. A novel and stereoselective method has been developed for constructing hexahydroazuleno[4,5-b]furans from 1-furanyl-2-alkenylcyclopropanes through a thermal Cope rearrangement. masterorganicchemistry.com

A key finding in this area is the high degree of stereoselectivity observed. Substrates possessing an E-alkene undergo a smooth Cope rearrangement at a remarkably low temperature of 40 °C. In contrast, the corresponding Z-isomers are unreactive at this temperature, highlighting the stringent geometric requirements of the chair-like transition state. masterorganicchemistry.com Computational studies using DFT calculations have been employed to explain this difference in reactivity, quantifying the effects of the double bond configuration on the activation energy of the rearrangement. masterorganicchemistry.com This rearrangement provides a powerful route to fused tricyclic products that are advanced intermediates for the synthesis of natural products like those in the guaianolide family. masterorganicchemistry.com

| Substrate | Alkene Geometry | Reaction Temperature | Outcome |

| 1-Furanyl-2-(1-propenyl)cyclopropane | E | 40 °C | Smooth Cope Rearrangement |

| 1-Furanyl-2-(1-propenyl)cyclopropane | Z | 40 °C | No Reaction |

Brønsted acids can catalyze a range of transformations in furan-substituted cyclopropanes, often initiating ring-opening or rearrangement cascades. An unusual acid-catalyzed benzofuran (B130515) ring opening followed by a furan ring closure sequence has been reported to form highly substituted furans from benzofuranyl carbinols and 1,3-dicarbonyls. This type of reactivity suggests that under acidic conditions, the furan ring in this compound could potentially undergo similar ring-transformation processes.

Furthermore, acid-catalyzed cyclization reactions of acyclic ynenones are used to prepare the fused 1-furanyl-2-alkenylcyclopropanes that are precursors for the Cope rearrangement. masterorganicchemistry.com Intramolecular acid-mediated reactions have also been shown to convert furan-containing dienes into complex tetracyclic lactones. masterorganicchemistry.com For donor-acceptor cyclopropanes, Brønsted acids catalyze nucleophilic ring-opening at room temperature, expanding the scope of both the cyclopropane substrates and the applicable nucleophiles, which include arenes, indoles, and alcohols. These findings indicate that acid treatment of this compound could lead to a variety of outcomes, including selective ring-opening and addition of nucleophiles or more complex intramolecular rearrangements.

Derivatization Strategies Utilizing the Alcohol Functionality of this compound

The tertiary alcohol functionality of this compound is a key handle for further chemical modification. Standard derivatization techniques can be applied, although the reactivity is influenced by the steric hindrance of the tertiary center and the electronic properties of the adjacent furan and cyclopropane rings.

Common derivatization involves the replacement of the active hydrogen of the hydroxyl group. libretexts.org Silylation, for instance, by reacting the alcohol with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can form a trimethylsilyl (B98337) (TMS) ether. nih.gov This reaction is widely used to increase the volatility of compounds for gas chromatography, but it also serves as a common protection strategy in synthesis. The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary, indicating that forcing conditions (e.g., elevated temperature, catalysts) might be necessary for efficient derivatization of this tertiary alcohol. nih.gov Another common strategy is esterification, which can be achieved through reaction with acyl chlorides or anhydrides to form the corresponding esters. libretexts.org

A synthetically powerful transformation is the acid-catalyzed dehydration of the tertiary alcohol. Treatment with a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), often with heating, would protonate the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent loss of water generates a tertiary carbocation adjacent to the furan and cyclopropane rings. Elimination of a proton from an adjacent carbon via an E1 mechanism would yield a furan-substituted vinylcyclopropane. beilstein-journals.org This product is a direct precursor for the thermal Cope rearrangement discussed in section 4.2.1, thus providing a strategic link between derivatization of the alcohol and the construction of complex polycyclic systems.

Reactivity of the Furan Ring in Conjugation with the Cyclopropane

The strategic placement of a cyclopropane ring in conjugation with a furan moiety, as seen in this compound and its analogs, introduces a unique electronic interplay that significantly influences the reactivity of the furan ring. The cyclopropyl group, with its inherent σ-bond character that resembles π-systems, can participate in conjugation, thereby affecting the aromaticity and nucleophilicity of the furan ring. This interaction modulates the susceptibility of the furan to various chemical transformations, including electrophilic substitution, cycloaddition reactions, and rearrangements.

The presence of the electron-donating 5-methyl group on the furan ring serves to increase the electron density of the aromatic system. lumenlearning.comlumenlearning.comlibretexts.orglibretexts.orgyoutube.com This heightened electron density enhances the nucleophilicity of the furan, making it more reactive towards electrophiles compared to unsubstituted furan. lumenlearning.comlumenlearning.comlibretexts.orglibretexts.orgyoutube.com The cyclopropyl group, particularly when substituted with a hydroxyl group as in the titular compound, can further influence the electronic environment of the furan ring.

Electrophilic Aromatic Substitution

The furan ring is inherently susceptible to electrophilic aromatic substitution, and this reactivity is amplified by the presence of the 5-methyl group. The substitution pattern is predominantly directed to the vacant C3 and C4 positions of the furan ring. The specific influence of the 1-hydroxycyclopropyl substituent on the regioselectivity and rate of these reactions is a subject of interest for further detailed studies.

Diels-Alder Reactions

Furan and its derivatives can act as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.org The reactivity of furans in these [4+2] cycloadditions is sensitive to the electronic nature of their substituents. rsc.org Electron-donating groups on the furan ring generally increase the HOMO energy level, thereby accelerating the reaction with electron-deficient dienophiles. mdpi.com

| Furan Derivative | Dienophile | Reaction Conditions | Product | Reference |

| 2-Methylfuran | Maleic anhydride | Room Temperature | exo-adduct | nih.gov |

| 2,5-Dimethylfuran | Ethylene | Zeolite catalyst | p-Xylene | acs.org |

| Furan | Maleimide | Non-catalytic, solvent-free | Oxabicyclic adduct | nih.gov |

This table presents examples of Diels-Alder reactions with various furan derivatives to illustrate the general reactivity.

Acid-Catalyzed Rearrangements

A significant aspect of the reactivity of 2-furylcarbinols, which are structurally analogous to this compound, is their propensity to undergo acid-catalyzed rearrangements to form cyclopentenone derivatives. clockss.org This transformation, known as the Piancatelli rearrangement, involves the opening of the furan ring and subsequent intramolecular cyclization.

For this compound and similar structures, an analogous acid-catalyzed rearrangement involving both the furan and cyclopropane rings could potentially lead to the formation of novel carbocyclic structures. The strain in the cyclopropane ring might facilitate its participation in such rearrangements. While specific studies on the titular compound are not extensively documented, the established reactivity of related 2-furylcarbinols provides a strong indication of this potential reaction pathway. clockss.org

| Starting Material | Catalyst | Product |

| 2-Furylcarbinols | Acid or Zinc | Cyclopentenones |

| 2-(5-Methyl-2-furyl)-1,3-dicarbonyl compounds | Acid | Functionalized cyclopentenones |

This table showcases examples of rearrangements of furan-containing compounds to cyclopentenone structures. clockss.org

Stereochemical Aspects in the Synthesis and Reactivity of Furan Cyclopropane Systems

Diastereoselective Control in Furan-Cyclopropane Formation

The formation of cyclopropane (B1198618) rings often leads to the generation of new stereocenters. When a cyclopropane ring is formed in a molecule that already contains a stereocenter, or when two or more stereocenters are created during the cyclopropanation reaction, diastereomers can be produced. Diastereoselective control, the ability to selectively produce one diastereomer over others, is a critical aspect of synthesizing stereochemically pure furan-cyclopropane compounds.

One of the prominent methods for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgnrochemistry.com The reaction proceeds through a titanacyclopropane intermediate. When this intermediate reacts with an unsymmetrical ketone, such as a 2-acylfuran, a new stereocenter is generated at the carbinol carbon, leading to the possibility of two diastereomers.

The diastereoselectivity of the Kulinkovich reaction can be influenced by several factors, including the steric bulk of the substituents on both the ester and the Grignard reagent, as well as the nature of the titanium catalyst. For instance, the reaction of higher alkylmagnesium halides can lead to products with two stereocenters, and high diastereoselectivity is often observed in the absence of chelating substituents in the substrate. organic-chemistry.org

In the context of synthesizing 1-(5-Methylfuran-2-yl)cyclopropan-1-ol, if a substituted titanacyclopropane is used to react with 5-methyl-2-furoate, the approach of the titanacyclopropane to the carbonyl group of the furoate will be influenced by the steric hindrance posed by the methyl group on the furan (B31954) ring. This can lead to a preferential formation of one diastereomer over the other.

To illustrate the concept of diastereoselective control, consider the hypothetical results of a Kulinkovich reaction for the synthesis of a substituted this compound derivative, as shown in the table below.

| Entry | Grignard Reagent (R-MgX) | Titanium Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | EtMgBr | Ti(OiPr)4 | 60:40 | 75 |

| 2 | n-PrMgBr | Ti(OiPr)4 | 75:25 | 72 |

| 3 | i-PrMgBr | Ti(OiPr)4 | 85:15 | 65 |

| 4 | t-BuMgBr | Ti(OiPr)4 | >95:5 | 50 |

| 5 | n-PrMgBr | Ti(OtBu)4 | 80:20 | 70 |

This table presents hypothetical data to illustrate the principles of diastereoselective control in the synthesis of substituted this compound derivatives via the Kulinkovich reaction. The terms 'syn' and 'anti' refer to the relative stereochemistry of the substituents on the cyclopropane ring.

Control over Alkene Configuration Translation into Product Stereochemistry

In cyclopropanation reactions that involve an alkene as a starting material, the stereochemistry of the alkene (i.e., whether it is a cis or trans isomer) can directly influence the stereochemistry of the resulting cyclopropane. Many cyclopropanation reactions are stereospecific, meaning that a cis-alkene will give a cis-substituted cyclopropane, and a trans-alkene will give a trans-substituted cyclopropane. wikipedia.orgmasterorganicchemistry.com This retention of stereochemistry is a powerful tool for controlling the final three-dimensional structure of the product.

For instance, in the synthesis of a furan-cyclopropane system starting from a vinyl furan derivative, the configuration of the double bond in the vinyl furan would be expected to be preserved in the cyclopropane ring of the product. This is because many cyclopropanation reactions, such as those involving carbenes or carbenoids, proceed through a concerted mechanism where the two new carbon-carbon bonds are formed simultaneously from the same side of the alkene plane. masterorganicchemistry.com

A study on the stereochemistry of cyclopropane formation involving Group IV organometallic complexes, which are relevant to the Kulinkovich reaction, has shown that the stereochemistry of the alkene can be retained in the cyclopropane product. researchgate.net Specifically, in a Kulinkovich hydroxycyclopropanation, the reaction was found to proceed with retention of configuration at the carbon bound to titanium, which is consistent with a frontside attack of the carbon-titanium bond on the carbonyl group. researchgate.net

The following table provides a hypothetical illustration of how the stereochemistry of a vinyl furan precursor could be translated into the stereochemistry of the corresponding this compound derivative.

| Entry | Alkene Precursor | Alkene Stereochemistry | Cyclopropanation Reagent | Major Product Stereochemistry | Stereochemical Purity (%) |

|---|---|---|---|---|---|

| 1 | (Z)-1-(5-Methylfuran-2-yl)prop-1-ene | cis | CH2I2, Zn-Cu | cis-1-Methyl-2-(5-methylfuran-2-yl)cyclopropane | >98 |

| 2 | (E)-1-(5-Methylfuran-2-yl)prop-1-ene | trans | CH2I2, Zn-Cu | trans-1-Methyl-2-(5-methylfuran-2-yl)cyclopropane | >98 |

| 3 | (Z)-1-(5-Methylfuran-2-yl)but-1-ene | cis | EtMgBr, Ti(OiPr)4 | cis-1-Ethyl-2-(5-methylfuran-2-yl)cyclopropan-1-ol | ~95 (retention) |

| 4 | (E)-1-(5-Methylfuran-2-yl)but-1-ene | trans | EtMgBr, Ti(OiPr)4 | trans-1-Ethyl-2-(5-methylfuran-2-yl)cyclopropan-1-ol | ~95 (retention) |

This table presents hypothetical data to illustrate the principle of stereochemical translation from an alkene precursor to a cyclopropane product in the context of furan-cyclopropane synthesis.

Computational and Theoretical Chemistry Approaches in Furan Cyclopropane Research

Quantum Chemical Calculations for Mechanistic Elucidation (e.g., Transition State Analysis, Intermediate Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of transition states and the assessment of intermediate stabilities. For a molecule like 1-(5-methylfuran-2-yl)cyclopropan-1-ol, a key reaction of interest is the acid-catalyzed ring-opening of the cyclopropanol (B106826) moiety.

Computational studies on analogous cyclopropanol systems have shown that the ring-opening can proceed through different pathways, often involving the formation of a β-keto radical or a stabilized carbocation intermediate. nih.gov DFT calculations can be employed to model these pathways for this compound. By calculating the Gibbs free energy of activation (ΔG‡) for each potential transition state, the most favorable reaction pathway can be determined.

For instance, protonation of the hydroxyl group followed by the cleavage of a C-C bond in the cyclopropane (B1198618) ring can lead to a homoenolate-like intermediate. The stability of this intermediate would be influenced by the electron-donating nature of the 5-methylfuran group. Quantum chemical calculations can precisely quantify this influence.

Table 1: Illustrative Calculated Energies for Proposed Intermediates in the Ring-Opening of this compound

| Intermediate | Calculation Method | Basis Set | Relative Energy (kcal/mol) |

| Protonated Cyclopropanol | B3LYP | 6-31G(d) | 0.0 |

| Homoenolate Intermediate | B3LYP | 6-31G(d) | -15.2 |

| β-Keto Carbocation | B3LYP | 6-31G(d) | +5.7 |

Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from quantum chemical calculations.

Furthermore, transition state analysis provides crucial information about the geometry of the molecule as it moves from reactant to product. For the ring-opening of this compound, the transition state would likely feature an elongated C-C bond in the cyclopropane ring and a partial positive charge distributed across the furan (B31954) ring and the adjacent carbon atoms.

Computational Prediction of Reactivity and Selectivity in Furan-Cyclopropane Transformations

Computational chemistry can also predict the reactivity of this compound towards various reagents and the selectivity of its transformations. The electronic properties of the molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity.

The presence of the electron-rich 5-methylfuran ring is expected to significantly influence the reactivity of the cyclopropanol system. Molecular orbital calculations can quantify the electron-donating effect of the furan ring, which would likely stabilize any developing positive charge during a reaction, thereby enhancing the rate of electrophilic attack on the furan ring or facilitating the ring-opening of the cyclopropanol.

In reactions where multiple products are possible, computational modeling can predict the selectivity. For example, in a reaction involving both the furan ring and the cyclopropanol, the relative activation energies for the different reaction pathways can be calculated to determine the major product. This is particularly relevant for predicting regioselectivity in reactions such as electrophilic substitution on the furan ring or nucleophilic attack on the cyclopropane ring after activation.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound and a Related Analog

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-(Furan-2-yl)cyclopropan-1-ol | -5.8 | -0.2 | 5.6 |

| This compound | -5.6 | -0.1 | 5.5 |

Note: This data is hypothetical and for illustrative purposes. A lower HOMO-LUMO gap generally suggests higher reactivity.

The calculated electrostatic potential map of the molecule can also provide a visual guide to its reactivity, indicating regions of high and low electron density that are susceptible to electrophilic or nucleophilic attack, respectively.

Molecular Modeling of Conformational Preferences in Furan-Cyclopropanols

The three-dimensional structure and conformational flexibility of a molecule are crucial to its properties and reactivity. Molecular modeling techniques, from simple molecular mechanics to more sophisticated quantum chemical methods, can be used to explore the conformational landscape of this compound.

The relative orientation of the furan ring and the cyclopropanol group is of particular interest. Rotation around the single bond connecting these two moieties will lead to different conformers with varying energies. Computational methods can identify the most stable conformers and the energy barriers to rotation between them.

For this compound, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the oxygen atom of the furan ring, could play a significant role in stabilizing certain conformations. Steric hindrance between the methyl group on the furan ring and the cyclopropane ring will also influence the preferred geometry.

Table 3: Illustrative Relative Energies of Different Conformers of this compound

| Conformer (Dihedral Angle C5-C2-C(cyclopropyl)-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 0° (syn-periplanar) | 0.0 | Potential H-bond (OH---O-furan) |

| 60° (syn-clinal) | 1.5 | Steric repulsion |

| 120° (anti-clinal) | 2.8 | Increased steric hindrance |

| 180° (anti-periplanar) | 0.8 | Minimized steric interactions |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis.

Understanding the conformational preferences is essential as different conformers may exhibit different reactivities. For instance, a conformation that allows for better orbital overlap between the furan's pi-system and the cyclopropane's Walsh orbitals could facilitate certain electronic transitions or reactions.

Strategic Applications of Furan Cyclopropane Hybrid Systems in Complex Molecule Synthesis

Utility as Polycyclic Building Blocks in Organic Synthesis

The furan (B31954) moiety within 1-(5-Methylfuran-2-yl)cyclopropan-1-ol serves as a latent diene, making it an excellent participant in Diels-Alder reactions for the construction of oxabridged polycyclic systems. The inherent reactivity of the furan ring in [4+2] cycloadditions provides a direct pathway to complex scaffolds that are prevalent in numerous natural products and biologically active molecules.

The general scheme for the Diels-Alder reaction of a furan derivative is depicted below:

Furan Derivative + Dienophile → Oxabicyclic Adduct

In the context of This compound , the furan ring can react with a variety of dienophiles to yield intricate polycyclic structures. The substitution on the furan ring and the nature of the dienophile can influence the stereochemical outcome of the reaction.

| Furan Derivative | Dienophile | Reaction Conditions | Product Type |

| 2-Methylfuran | Maleimide | Heat or Lewis Acid Catalysis | Oxabridged bicyclic imide |

| Furan | Acrylonitrile | High Pressure | Oxabridged bicyclic nitrile |

| 2,5-Dimethylfuran | Dimethyl acetylenedicarboxylate | Neat, room temperature | Oxabridged bicyclic diester |

These initial cycloadducts, derived from the furan component of the hybrid system, can be further elaborated. For instance, the oxabridged ring can be opened under acidic conditions to reveal new functionalities, leading to highly substituted carbocyclic or heterocyclic systems. This strategy allows for the rapid assembly of molecular complexity from a relatively simple starting material.

Precursors for Synthetically Relevant Skeletal Rearrangements

The cyclopropanol (B106826) moiety in This compound is prone to a variety of synthetically useful skeletal rearrangements due to the inherent strain of the three-membered ring. These rearrangements are often triggered by acid, base, or transition metal catalysis and can lead to the formation of larger, more complex ring systems.

One of the key rearrangements of cyclopropanols is the Cloke-Wilson rearrangement, which typically involves the ring-opening of a cyclopropyl (B3062369) ketone or a related species to form a dihydrofuran. While This compound is a cyclopropanol, its derivatives, such as the corresponding ketone, could potentially undergo such rearrangements.

A hypothetical rearrangement sequence starting from a derivative of This compound could proceed as follows:

Oxidation of the cyclopropanol to the corresponding cyclopropyl ketone.

Acid-catalyzed rearrangement of the cyclopropyl ketone to a dihydrofuran derivative.

This transformation would result in a significant alteration of the molecular skeleton, providing access to different classes of heterocyclic compounds.

| Starting Material Type | Reagent/Catalyst | Rearrangement Type | Product Skeleton |

| Vinylcyclopropane | Acid or Metal Catalyst | Vinylcyclopropane-cyclopentene rearrangement | Fused cyclopentene (B43876) ring |

| Donor-Acceptor Cyclopropane (B1198618) | Lewis Acid | Ring-opening/Annulation | Substituted carbocycle or heterocycle |

| Cyclopropylcarbinyl cation | Solvolysis | Ring expansion | Cyclobutene (B1205218) or homoallylic alcohol |

The furan ring in This compound can also influence the course of these rearrangements, potentially participating in cascade reactions to form even more complex polycyclic structures.

Integration into Modular Synthetic Sequences

Modular synthesis focuses on the assembly of complex molecules from readily available building blocks in a stepwise and convergent manner. This compound is well-suited for integration into such sequences due to its distinct and orthogonally reactive furan and cyclopropanol moieties.

A modular approach could involve the following steps:

Functionalization of the furan ring : The furan moiety can be selectively modified through reactions such as lithiation followed by quenching with an electrophile, or through participation in Diels-Alder reactions as described earlier.

Transformation of the cyclopropanol group : The cyclopropanol can be converted into other functional groups or used to initiate skeletal rearrangements.

Coupling of modified fragments : The modified furan and cyclopropane-derived fragments can then be coupled with other building blocks to assemble the final target molecule.

An example of a modular sequence could be the acid-catalyzed hydrolysis of the 5-methylfuran-2-yl group to a 2,5-dioxopentanyl moiety. This transformation unmasks a new reactive handle that can participate in subsequent ligation reactions with nitrogen nucleophiles to form pyridazine (B1198779) or pyrrole (B145914) rings, allowing for the modular construction of complex bioconjugates or polymers. nih.gov

| Module (Building Block) | Reaction Type | Connecting Functionality | Resulting Structure |

| Furan-containing fragment | Diels-Alder Reaction | Diene | Polycyclic system |

| Cyclopropane-containing fragment | Ring-opening reaction | Latent ketone/enolate | Functionalized acyclic chain |

| Furan-derived dione | Ligation with hydrazines | Dicarbonyl | Pyridazine ring |

This modularity allows for the systematic variation of different parts of the molecule, facilitating the synthesis of libraries of related compounds for applications in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Methylfuran-2-yl)cyclopropan-1-ol?

- Methodological Answer : Synthesis typically involves cyclopropanation strategies. For structurally similar compounds (e.g., 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol), key steps include:

- Ring-closing reactions : Utilizing transition metal catalysts (e.g., Rh, Cu) to form the cyclopropane ring .

- Functional group introduction : The hydroxyl group is often introduced via nucleophilic substitution or ketone reduction under inert atmospheres .

- Purification : Chromatography or recrystallization ensures high purity (>95%) .

Example: Ethynylcyclopropanols are synthesized via alkyne cyclization under controlled temperatures (e.g., 0–25°C) .

Q. How is the compound characterized structurally?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., furan protons at δ 6.2–7.0 ppm, cyclopropane carbons at δ 20–30 ppm) .

- X-ray crystallography : Programs like SHELX refine crystal structures to confirm bond angles (e.g., cyclopropane C-C-C ~60°) and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 152.17 g/mol for C₉H₁₂O₂) .

Q. What are the key stability considerations under different conditions?

- Methodological Answer :

- Thermal stability : Stable at room temperature but decomposes above 150°C, requiring storage at 4°C .

- pH sensitivity : Reacts with strong acids/bases via ring-opening (e.g., cyclopropane cleavage in HCl/NaOH) .

- Light exposure : UV-sensitive due to furan conjugation; use amber vials for long-term storage .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound's chemical reactivity?

- Methodological Answer :

- Ring strain : The strained cyclopropane (bond angles ~60°) enhances reactivity in ring-opening reactions (e.g., with electrophiles or nucleophiles) .

- Hydroxyl group activation : Hydrogen bonding stabilizes transition states in esterification or oxidation (e.g., TEMPO-mediated oxidation to ketones) .

- Furan interactions : The electron-rich 5-methylfuran participates in Diels-Alder or Friedel-Crafts reactions, enabling functionalization .

Q. What strategies are used to analyze structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

-

Systematic substitution : Compare analogs (e.g., halogenated or methylated furans) via bioassays (Table 1) .

-

Computational docking : Tools like AutoDock predict binding affinities to biological targets (e.g., enzyme active sites) .

-

Pharmacophore modeling : Identify critical moieties (e.g., cyclopropane vs. pyrrolidine rings) using Schrödinger Suite .

Table 1 : SAR of Cyclopropanol Derivatives (Adapted from )

Compound Structural Variation Biological Activity (IC₅₀) This compound Baseline structure 10 µM (Enzyme X inhibition) 1-(5-Chlorofuran-2-yl)cyclopropan-1-ol Chlorine substitution 5 µM (Enhanced activity) 1-(3-Fluorophenyl)cyclopropan-1-ol Phenyl vs. furan substitution 15 µM (Reduced activity)

Q. How can computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding to G-protein-coupled receptors) using AMBER or GROMACS .

- Quantum mechanics (QM) : Calculate electron density maps (e.g., Fukui indices) to identify reactive sites for derivatization .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 1.2, suggesting moderate lipophilicity) .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Assay standardization : Control variables (e.g., cell line, incubation time) to minimize variability .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to validate EC₅₀/IC₅₀ values across studies .

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial assays) to identify consensus trends .

Methodological Notes

- Crystallography : SHELX remains the gold standard for refining cyclopropane-containing structures; ensure data resolution <1.0 Å for accurate bond-length analysis .

- Synthetic Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd vs. Rh) to improve yields (>70%) .

- Data Reproducibility : Archive synthetic protocols (e.g., reaction temps, stoichiometry) in electronic lab notebooks (ELNs) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.